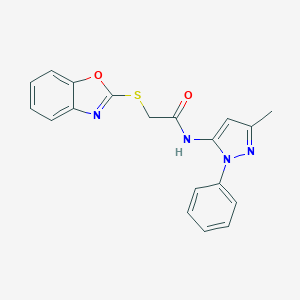![molecular formula C19H14N4O2S B292866 N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as FTTC and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of FTTC is not fully understood. However, studies have shown that FTTC inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a role in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes by FTTC may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FTTC has been shown to have a range of biochemical and physiological effects. Studies have shown that FTTC inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. FTTC has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Furthermore, FTTC has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes.
实验室实验的优点和局限性
FTTC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using established methods. FTTC is also soluble in a range of solvents, making it easy to work with in the laboratory. However, FTTC has some limitations. It has low solubility in water, which may limit its use in certain experiments. Furthermore, the mechanism of action of FTTC is not fully understood, which may limit its use in certain studies.
未来方向
There are several future directions for research on FTTC. One area of research could focus on the development of more efficient synthesis methods for FTTC. Another area of research could focus on the identification of the precise mechanism of action of FTTC. Furthermore, future research could investigate the potential of FTTC as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, future research could investigate the potential of FTTC as a treatment for other types of cancer.
Conclusion:
In conclusion, N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to have anticancer, antifungal, and antibacterial properties. The mechanism of action of FTTC is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in inflammation. FTTC has several advantages for lab experiments but also has some limitations. Future research could focus on the development of more efficient synthesis methods, identification of the precise mechanism of action, and investigation of the potential of FTTC as a treatment for inflammatory diseases and other types of cancer.
合成方法
FTTC is synthesized using various methods, including the reaction of 2-thiophenecarbohydrazide with 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in methanol. The reaction is catalyzed by acetic acid, and the resulting product is purified by recrystallization. Another method involves the reaction of 2-thiophenecarbohydrazide with 3-(2-furyl)-1-phenylprop-2-en-1-one in the presence of a base such as potassium carbonate. The product is purified by column chromatography.
科学研究应用
FTTC has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that FTTC has anticancer, antifungal, and antibacterial properties. FTTC has also been shown to inhibit the growth of human colon cancer cells. Furthermore, FTTC has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C19H14N4O2S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-[(E)-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N4O2S/c24-19(17-9-5-11-26-17)21-20-12-14-13-23(15-6-2-1-3-7-15)22-18(14)16-8-4-10-25-16/h1-13H,(H,21,24)/b20-12+ |
InChI 键 |
LRFYSESMFLZXNV-UDWIEESQSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=N/NC(=O)C4=CC=CS4 |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=NNC(=O)C4=CC=CS4 |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=NNC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292784.png)
![2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B292786.png)
![7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione](/img/structure/B292790.png)
![4-(2-Oxopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-one](/img/structure/B292792.png)
![N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B292793.png)
![N-benzyl-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B292794.png)
![5-Hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B292796.png)
![3-[(4-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292797.png)

![ethyl 5-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292799.png)
![4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292800.png)
![6-(methylsulfanyl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B292801.png)

![6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B292803.png)